5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Beschreibung
5-Benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic core. The compound features a benzyl group at position 5, a phenyl ring at position 2, and a carboxamide moiety substituted with a 3-methoxypropyl chain at position 6. The pyrazolo[4,3-c]pyridine scaffold is structurally related to purine analogs, making it a candidate for pharmacological studies targeting enzymes or receptors that interact with nucleotide-like structures .
Eigenschaften
IUPAC Name |
5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-14-8-13-25-23(29)20-16-27(15-18-9-4-2-5-10-18)17-21-22(20)26-28(24(21)30)19-11-6-3-7-12-19/h2-7,9-12,16-17H,8,13-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDISQXVPMFTVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution (SNAr) and Japp–Klingemann Reaction
A literature-supported approach involves adapting methods for pyrazolo[4,3-b]pyridines to the [4,3-c] isomer.
Procedure :
- Starting material : 2-Chloro-3-nitropyridine derivatives substituted with a phenyl group at position 2 and a carboxylic acid at position 7.
- SNAr reaction : React with hydrazine hydrate to replace the nitro group, forming a hydrazino intermediate.
- Japp–Klingemann reaction : Treat with arenediazonium tosylate under basic conditions to induce cyclization, forming the pyrazole ring.
Optimization :
Cross-Dehydrogenative Coupling (CDC)
An alternative route employs CDC between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines under oxidative conditions.
Procedure :
- React ethyl 3-oxo-3-phenylpropionate with N-amino-2-iminopyridine in ethanol/acetic acid under O₂.
- Cyclize via dehydrogenation to form the pyrazolo[1,5-a]pyridine scaffold.
Adaptation :
- Modifying the dicarbonyl compound’s substituents may redirect cyclization to form the [4,3-c] isomer.
Functionalization of the Core Structure
Introduction of the 5-Benzyl Group
Alkylation :
Oxidation to the 3-Oxo Group
Oxidation conditions :
Installation of the 7-Carboxamide Side Chain
Stepwise protocol :
- Acid chloride formation : React 7-carboxylic acid with thionyl chloride (SOCl₂) under reflux.
- Amidation : Add 3-methoxypropylamine in THF with K₂CO₃ as a base.
Example :
Alternative Synthetic Pathways
Sequential Cyclization and Functionalization
- Construct the pyridine ring first via Hantzsch dihydropyridine synthesis.
- Introduce the pyrazole ring through cyclocondensation with hydrazine derivatives.
Limitation : Lower regiocontrol compared to SNAr-based methods.
Late-Stage Methylation
Methylation of propylamine :
- Use dimethyl sulfate or methyl iodide to introduce the methoxy group post-amidation.
- Requires protection/deprotection strategies to prevent over-alkylation.
Critical Analysis of Methodologies
Spectroscopic Characterization
Key data for intermediates and the final compound:
- ¹H NMR :
- Pyrazole protons: δ 6.8–7.2 ppm (singlet).
- Benzyl group: δ 5.1 ppm (s, 2H, CH₂Ph).
- IR :
- Carboxamide C=O stretch: ~1650 cm⁻¹.
- Ketone C=O stretch: ~1700 cm⁻¹.
Industrial-Scale Considerations
Process optimization :
- Replace toxic reagents (e.g., SOCl₂) with enzymatic or catalytic alternatives.
- Continuous-flow systems for hazardous steps (e.g., diazonium salt formation).
Cost analysis :
- Benzyl bromide and 3-methoxypropylamine are commercially available at scale.
- Japp–Klingemann reaction minimizes waste compared to stepwise approaches.
Analyse Chemischer Reaktionen
5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Cancer Research: The compound is studied for its antiproliferative activity against various cancer cell lines, showing promise as a potential anticancer agent.
Biological Studies: It is used in molecular docking studies to understand its interactions with biological targets, aiding in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, in antitubercular activity, it binds to and inhibits the enzyme Pantothenate Synthetase in Mycobacterium tuberculosis, disrupting the bacterial cell cycle and leading to cell death . In cancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparison
Note: Molecular weights marked with () are estimated based on structural formulas.
Key Observations:
N-Substituent Effects: The target compound’s 3-methoxypropyl group (C3H7OCH3) offers greater flexibility and polarity compared to the 2-methoxyethyl group (C2H5OCH3) in 923233-41-4 . This may improve solubility in polar solvents (e.g., water or ethanol) but reduce blood-brain barrier penetration.
Position 5 Modifications :
- The benzyl group in the target compound and 923216-25-5 provides steric bulk and lipophilicity, which may improve membrane association but reduce solubility. In contrast, 923233-41-4 and 923682-25-1 feature smaller alkyl chains (propyl/ethyl), favoring faster metabolic clearance .
Position 2 Consistency :
- All compounds retain a phenyl group at position 2, suggesting this moiety is critical for maintaining the core scaffold’s conformational stability or target engagement.
Hypothetical Pharmacological Implications
- Solubility : The target compound’s 3-methoxypropyl chain likely confers higher water solubility (~10–20 mg/L estimated) than analogs with aromatic N-substituents (e.g., 923216-25-5: <5 mg/L) .
- Target Selectivity : The benzyl group may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites), while smaller substituents (e.g., ethyl in 923682-25-1) could limit off-target effects .
Biologische Aktivität
5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H22N4O3
- Molecular Weight : 378.44 g/mol
- CAS Number : 921822-15-3
The compound exhibits biological activity primarily through the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound enhances the accumulation of DNA damage in cancer cells, leading to increased apoptosis and reduced cell viability.
In Vitro Studies
-
Cell Viability Assays :
- The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, in MCF-7 breast cancer cells, it exhibited an IC50 value of approximately 1.4 µM, indicating potent anti-cancer activity compared to standard treatments like Olaparib (IC50 = 3.2 µM) .
- In MDA-MB-231 cells, the compound also showed reduced viability with an IC50 value of 19.2 µM .
-
Mechanistic Insights :
- Treatment with the compound led to increased levels of cleaved PARP and phosphorylated H2AX (p-H2AX), markers indicative of DNA damage and repair inhibition . This suggests that the compound effectively induces DNA damage in cancer cells.
- Additionally, activation of caspase-3 was observed, confirming that the compound triggers apoptotic pathways .
In Vivo Studies
Research has indicated that the compound not only acts effectively in vitro but also shows promise in vivo:
- Tumor Growth Inhibition : In animal models bearing tumors, administration of the compound resulted in significant tumor growth inhibition compared to control groups . The mechanism appears to be linked to its ability to sensitize tumors to radiotherapy by enhancing DNA damage.
Case Studies
A notable case study involved a series of experiments where the compound was administered alongside radiotherapy in glioblastoma models. Results indicated that it significantly enhanced radiosensitivity, leading to improved survival rates in treated animals compared to those receiving radiotherapy alone .
Summary of Findings
| Study Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| In Vitro | MCF-7 | 1.4 | PARP inhibition, apoptosis induction |
| In Vitro | MDA-MB-231 | 19.2 | DNA damage accumulation |
| In Vivo | Glioblastoma | Not specified | Enhanced radiosensitivity |
Q & A
Basic Research Questions
Q. What are the critical factors in optimizing the synthesis of this compound for high purity and yield?
- Methodological Answer : Multi-step synthesis is typically required, involving:
- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like acetonitrile or DMF for solubility), and catalyst use (e.g., Pd-based catalysts for coupling reactions) .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product .
- Key Data : Evidence from similar pyrazolopyridines shows yields of 55–72% under optimized conditions .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm, methoxypropyl at δ 3.2–3.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thiazolopyrimidines .
Q. How can solubility challenges in aqueous media be addressed for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility .
- pH Adjustment : Protonate/deprotonate the carboxamide group (pKa ~5–6) to improve aqueous stability .
- Data : Similar compounds show solubility <1 mg/mL in pure water but >10 mg/mL in DMSO/water mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance inhibitory activity against PDE enzymes?
- Methodological Answer :
- Substituent Variation : Modify the benzyl (e.g., fluorinated analogs for lipophilicity) or methoxypropyl (e.g., shorter alkoxy chains) groups to optimize binding .
- Enzyme Assays : Use fluorescence-based PDE activity assays (IC₅₀ determination) with recombinant enzymes .
- Data : Pyrazolopyridines with para-fluorobenzyl groups show 2–3x higher PDE4 inhibition compared to unsubstituted analogs .
Q. What strategies are recommended for evaluating in vivo pharmacokinetics?
- Methodological Answer :
- ADME Profiling :
- Bioavailability : Administer orally (10–50 mg/kg) and intravenously (2–5 mg/kg) in rodent models, with LC-MS/MS plasma analysis .
- Metabolite Identification : Use hepatic microsomes to identify oxidative metabolites (e.g., O-demethylation of methoxypropyl) .
- Data : Analogous compounds exhibit T₁/₂ of 2–4 hours and oral bioavailability of 15–30% .
Q. How can computational modeling predict target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model the compound into PDE4’s catalytic pocket, focusing on H-bonding with glutamine residues and π-π stacking with phenylalanine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interaction) .
- Data : Pyrazolopyridine derivatives show docking scores ≤-9.0 kcal/mol for PDE4B .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
